An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine
An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine (CAS No. 1057393-65-3), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic strategies based on established organofluorine chemistry, and explores its potential applications as a versatile building block in the development of novel pharmaceuticals and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction
Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, serving as versatile intermediates for a wide array of value-added products in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the presence of an iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
2,3,5-Trifluoro-4-iodopyridine is a unique molecule that combines the electronic effects of three fluorine atoms with the reactivity of an iodine atom on a pyridine scaffold. This distinct substitution pattern offers a rich platform for selective functionalization, allowing for the stepwise and controlled introduction of diverse chemical groups. This guide aims to consolidate the available information on 2,3,5-Trifluoro-4-iodopyridine and provide expert insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 2,3,5-Trifluoro-4-iodopyridine
| Property | Value | Source(s) |
| CAS Number | 1057393-65-3 | [3] |
| Molecular Formula | C₅HF₃IN | [3] |
| Molecular Weight | 258.97 g/mol | [3] |
| Appearance | White to off-white powder or solid (inferred) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) | General knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [3] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2,3,5-Trifluoro-4-iodopyridine is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polyhalogenated pyridines. A likely precursor for this synthesis is 2,3,5-trifluoropyridine.
Proposed Synthetic Workflow: Electrophilic Iodination
A common method for the introduction of an iodine atom onto an electron-rich aromatic or heteroaromatic ring is through electrophilic iodination. However, the electron-withdrawing nature of the three fluorine atoms on the pyridine ring deactivates it towards electrophilic substitution. Therefore, a more potent iodinating system or a strategy to increase the nucleophilicity of the pyridine ring would be necessary. One such strategy involves metalation followed by quenching with an iodine source.
Caption: Proposed metalation-iodination workflow for the synthesis of 2,3,5-Trifluoro-4-iodopyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on similar reactions reported for other fluorinated pyridines.
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Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.
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Deprotonation: To the freshly prepared LDA solution, slowly add a solution of 2,3,5-trifluoropyridine in THF while maintaining the temperature at -78 °C. The deprotonation is expected to occur at the C-4 position, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms.
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Iodination: After stirring for a specified time to ensure complete deprotonation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture at -78 °C.
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Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 2,3,5-Trifluoro-4-iodopyridine.
Reactivity Profile
The reactivity of 2,3,5-Trifluoro-4-iodopyridine is dictated by the presence of both fluorine and iodine substituents.
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Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of a wide range of substituents at the C-4 position.[1]
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Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those at the C-2 and C-6 positions, are susceptible to nucleophilic aromatic substitution, although the iodine at C-4 may also be displaced under certain conditions. The high electron deficiency of the pyridine ring, enhanced by the three fluorine atoms, facilitates these reactions.[4]
Caption: Key reaction pathways for 2,3,5-Trifluoro-4-iodopyridine.
Applications in Research and Drug Development
While specific applications of 2,3,5-Trifluoro-4-iodopyridine are not widely reported, its structural motifs suggest significant potential in several areas of research and development.
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Medicinal Chemistry: As a versatile building block, it can be used to synthesize complex molecules with potential therapeutic applications. The trifluoropyridine moiety is found in a number of active pharmaceutical ingredients, where it can enhance metabolic stability and binding affinity.[2] The ability to selectively functionalize the C-4 position via cross-coupling allows for the rapid generation of compound libraries for drug discovery.
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Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and pesticides.[2] The unique substitution pattern of 2,3,5-Trifluoro-4-iodopyridine makes it an attractive starting material for the synthesis of novel agrochemicals.
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Materials Science: The introduction of highly fluorinated moieties can impart unique properties to organic materials, such as altered electronic properties, increased thermal stability, and modified liquid crystalline behavior.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,3,5-Trifluoro-4-iodopyridine is not publicly available, the following safety and handling precautions should be observed based on its structural similarity to other polyhalogenated pyridines.
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Hazard Statements: Based on supplier information, this compound is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
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Pictograms:
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Corrosion
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Exclamation mark
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Personal Protective Equipment (PPE):
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use in a well-ventilated area, preferably in a fume hood.
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Handling:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
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Storage:
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Store in a cool, dry, and well-ventilated place.
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Keep the container tightly closed.
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Store under an inert atmosphere.[3]
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Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 2,3,5-Trifluoro-4-iodopyridine has been found in the searched literature. However, the expected NMR spectra can be predicted based on the structure and data from similar compounds.
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¹H NMR: A single signal is expected for the proton at the C-6 position. This signal would likely appear as a multiplet due to coupling with the fluorine atoms at the C-2 and C-5 positions.
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¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, and the signals for the carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.
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¹⁹F NMR: Three distinct signals are expected, one for each of the fluorine atoms at the C-2, C-3, and C-5 positions. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.
Conclusion
2,3,5-Trifluoro-4-iodopyridine is a promising, yet underexplored, building block for synthetic chemistry. Its unique combination of reactive sites—the C-I bond for cross-coupling and the C-F bonds for nucleophilic substitution—offers a powerful tool for the construction of complex and novel molecules. While detailed experimental data is currently sparse, the inferred properties and reactivity suggest that this compound holds significant potential for applications in drug discovery, agrochemical development, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic utility.
References
- Banks, R. E., Haszeldine, R. N., Phillips, E., & Young, I. M. (1967). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 2091-2095. DOI:10.1039/J39670002091
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Iodo-3-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from a source providing the research paper.
- Synquest Labs. (n.d.). Safety Data Sheet: 3,4,5-Trifluoropyridine.
- Google Patents. (n.d.). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
- Google Patents. (n.d.). CN103601671B - The preparation method of iodo trifluoro methyl pyridine.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-269. [Link]
Sources
- 1. 2,3,5-Trifluoro-4-iodopyridine | 1057393-65-3 | Benchchem [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1057393-65-3|2,3,5-Trifluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 4. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
